5-Oxa-2-azaspiro[3.4]octan-7-ol
Overview
Description
5-Oxa-2-azaspiro[3.4]octan-7-ol is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 . It is used for research purposes .
Synthesis Analysis
The synthesis of novel thia-azaspiro[3.4]octanes, which are related to 5-Oxa-2-azaspiro[3.4]octan-7-ol, has been reported . These spirocycles and some related intermediates can serve as uncharted multifunctional modules for drug discovery chemistry . Another synthesis method involves the 1,3-dipolar cycloaddition of 3-nitro-4,5-dihydroisoxazol-4-ol 2-oxide or tetranitromethane-derived alkyl nitronates with non-activated alkenes .Molecular Structure Analysis
The molecular structure of 5-Oxa-2-azaspiro[3.4]octan-7-ol is characterized by a spirocyclic scaffold . This non-planar structure allows for the construction of molecules that have more effective target-ligand interactions or are less prone to the development of resistance .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 5-Oxa-2-azaspiro[3.4]octan-7-ol .Physical And Chemical Properties Analysis
5-Oxa-2-azaspiro[3.4]octan-7-ol has a density of 1.3±0.1 g/cm3 and a boiling point of 282.4±40.0 °C at 760 mmHg . It also has a polar surface area of 21 Å2 and a molar volume of 104.7±5.0 cm3 .Scientific Research Applications
M4 Agonists
The compound “5-Oxa-2-azaspiro[3.4]octan-7-ol” has been identified as a derivative that acts as an M4 agonist . M4 agonists are compounds that bind to and activate the M4 receptor, a type of muscarinic acetylcholine receptor. This can have various therapeutic implications, particularly in the treatment of neurological disorders.
Preparation of Azaspirocycle or Azetidine Substituted 4-Anilinoquinazoline Derivatives
“5-Oxa-2-azaspiro[3.4]octan-7-ol” is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit epidermal growth factor receptor (EGFR) inhibitory activities, which can be beneficial in the treatment of various cancers.
Leuco Dyes
Spiro forms of lactones and oxazines, which include “5-Oxa-2-azaspiro[3.4]octan-7-ol”, find applications as leuco dyes . Leuco dyes are frequently used in thermochromic applications, where they display chromism - reversibly interchanging between their colorless and colored forms.
Photochromic Materials
Spiro compounds, including “5-Oxa-2-azaspiro[3.4]octan-7-ol”, are used as photochromic materials . Photochromic materials change their color when exposed to light, making them useful in a variety of applications, from eyewear to security inks.
Safety and Hazards
Future Directions
Given the unique molecular structure of 5-Oxa-2-azaspiro[3.4]octan-7-ol and its potential for effective target-ligand interactions, further study of its antiviral action and the synthesis of its analogues could identify new agents against resistant viral strains . It is also available for purchase from various suppliers for research use .
properties
IUPAC Name |
5-oxa-2-azaspiro[3.4]octan-7-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-5-1-6(9-2-5)3-7-4-6/h5,7-8H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXJOPXVHFPVDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC12CNC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxa-2-azaspiro[3.4]octan-7-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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